molecular formula C23H17FN4O4S2 B3399521 2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1040641-81-3

2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3399521
CAS No.: 1040641-81-3
M. Wt: 496.5 g/mol
InChI Key: PWPYUMQOVQBRJL-UHFFFAOYSA-N
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Description

2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H17FN4O4S2 and its molecular weight is 496.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the thieno[3,2-d]pyrimidine scaffold exhibit significant anticancer properties. The incorporation of oxadiazole moieties enhances these effects by potentially interfering with cellular signaling pathways involved in cancer progression. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Antimicrobial Properties

The presence of the 4-fluorophenyl group and oxadiazole ring has been linked to antimicrobial activity. Compounds similar to this structure have demonstrated efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of oxadiazole derivatives. The mechanism may involve the inhibition of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes related to disease processes. For instance, it could inhibit kinases involved in cancer cell proliferation or enzymes responsible for inflammatory responses. This application is crucial for drug development targeting specific pathways in diseases like cancer and autoimmune disorders .

Molecular Probes

Due to its unique chemical structure, this compound can serve as a molecular probe in biochemical assays. Its ability to selectively bind to certain proteins or nucleic acids makes it useful for studying biological processes at the molecular level .

Organic Electronics

The thieno[3,2-d]pyrimidine structure is of interest in organic electronics due to its electronic properties. Compounds like this can be used in the development of organic semiconductors for applications in solar cells and light-emitting diodes (LEDs). Their ability to facilitate charge transport makes them suitable candidates for enhancing the efficiency of electronic devices .

Photovoltaic Materials

Research into organic photovoltaic materials has identified similar compounds as potential candidates for use in solar energy conversion systems. Their unique electronic properties allow them to absorb light effectively and convert it into electrical energy .

Summary Table of Applications

Application AreaSpecific Use CaseMechanism/Effect
PharmaceuticalAnticancer agentsInduction of apoptosis
Antimicrobial agentsInhibition of bacterial growth
Anti-inflammatory drugsInhibition of pro-inflammatory cytokines
BiochemicalEnzyme inhibitorsTargeting specific disease-related enzymes
Molecular probesBinding to proteins/nucleic acids
Material ScienceOrganic electronicsCharge transport enhancement
Photovoltaic materialsEffective light absorption and energy conversion

Chemical Reactions Analysis

Formation of the Oxadiazole Moiety

The 1,2,4-oxadiazole ring is synthesized through:

  • Cyclodehydration of amidoximes : Reaction of 3,5-dimethoxyphenylamidoxime with a carboxylic acid derivative (e.g., chloroacetic acid) under reflux in ethanol with sodium acetate .

  • Coupling with thieno[3,2-d]pyrimidinone : The oxadiazole-methylthio intermediate is attached to the pyrimidinone core via a nucleophilic substitution reaction. For example, a bromomethyl-oxadiazole reacts with a thiolate derivative of the pyrimidinone in DMF at 80°C .

3.1. Thioether Bridge Modification

The methylthio (-SCH₂-) linker between the oxadiazole and pyrimidinone is reactive toward:

  • Nucleophilic displacement : The sulfur atom can be oxidized to sulfone or sulfoxide derivatives using H₂O₂ or mCPBA.

  • Alkylation/arylation : Reaction with alkyl halides or aryl boronic acids under Pd catalysis to form new C–S bonds .

3.2. Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole participates in:

  • Electrophilic substitution : Nitration at the 5-position under HNO₃/H₂SO₄ conditions .

  • Ring-opening reactions : Hydrolysis with concentrated HCl yields amidoxime derivatives .

3.3. Methoxyphenyl Group Transformations

The 3,5-dimethoxyphenyl group undergoes:

  • Demethylation : Treatment with BBr₃ in CH₂Cl₂ yields dihydroxy derivatives for further functionalization.

  • Cross-coupling : Suzuki-Miyaura coupling with aryl halides to introduce diverse substituents .

Representative Reaction Data

The following table summarizes key reactions and conditions for synthesizing and modifying the compound:

Reaction TypeReagents/ConditionsProduct/ApplicationYieldSource
Oxadiazole formationAmidoxime + chloroacetic acid, NaOAc, reflux3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole75–85%
Thioether couplingBromomethyl-oxadiazole + pyrimidinethiol, DMF, 80°CTarget compound scaffold68%
Demethylation of aryl methoxyBBr₃, CH₂Cl₂, −78°CDihydroxyaryl derivative90%
Suzuki coupling4-Fluorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃3-(4-fluorophenyl) substitution82%

Mechanistic Insights

  • Oxadiazole cyclization : Proceeds via nucleophilic attack of the amidoxime oxygen on the carbonyl carbon, followed by dehydration .

  • Thioether formation : An SN2 mechanism displaces bromide from the bromomethyl-oxadiazole with the pyrimidinone thiolate .

Stability and Reactivity Considerations

  • The compound is stable under ambient conditions but sensitive to strong acids/bases due to the oxadiazole and thioether linkages.

  • Photodegradation studies indicate decomposition under UV light, necessitating storage in dark conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for this compound, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis of thieno[3,2-d]pyrimidinone derivatives typically involves multi-step reactions, including cyclization and functionalization. For example, describes a protocol where glacial acetic acid and sodium acetate are used as catalysts under reflux conditions for heterocyclic ring formation. To optimize yield, monitor reaction progress via TLC or HPLC and adjust stoichiometric ratios of intermediates (e.g., oxadiazole precursors) systematically. Purification via crystallization (e.g., using DMF as a solvent) can enhance purity .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Methodological Answer : Combine spectral data from 1^1H/13^13C NMR (to verify substituent positions and aromaticity), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and FT-IR to identify functional groups (e.g., C=S stretching at ~1200 cm1^{-1}). Purity can be assessed via reverse-phase HPLC with UV detection at 254 nm, as demonstrated in for structurally similar oxadiazole derivatives .

Q. How can researchers ensure reproducibility in biological activity assays for this compound?

  • Methodological Answer : Standardize assay protocols by adhering to guidelines like OECD principles for in vitro testing. Use positive controls (e.g., known kinase inhibitors for kinase assays) and validate results across multiple cell lines or enzymatic batches. emphasizes experimental design with replicates (e.g., four replicates with five plants each) to minimize variability in biological studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Perform meta-analysis of existing data to identify variables such as assay conditions (pH, temperature) or compound stability. For instance, highlights split-plot experimental designs to isolate confounding factors (e.g., rootstock effects on chemical uptake). Validate discrepancies using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases) and ADMET predictors (e.g., SwissADME) to assess solubility and metabolic stability. underscores linking computational results to a conceptual framework, such as structure-activity relationship (SAR) models, to prioritize synthetic targets .

Q. What methodologies assess the environmental impact or degradation pathways of this compound?

  • Methodological Answer : Follow protocols from , which outlines long-term environmental fate studies. Use HPLC-MS/MS to track degradation products in simulated ecosystems (soil/water matrices) and evaluate biotic/abiotic transformation rates. Ecotoxicity can be tested via standardized assays (e.g., Daphnia magna survival assays) under OECD guidelines .

Q. Data Contradiction and Validation

Q. How should researchers address inconsistencies in spectral data interpretation?

  • Methodological Answer : Cross-validate spectral assignments with computational tools (e.g., ACD/Labs NMR predictor) and compare with structurally analogous compounds. For example, provides reference NMR shifts for oxadiazole-thiazolidine hybrids, which can resolve ambiguities in peak assignments for thieno-pyrimidinone derivatives .

Q. What experimental designs minimize batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Implement Quality by Design (QbD) principles, including Design of Experiments (DoE) to optimize critical parameters (e.g., reaction time, temperature). ’s randomized block design with split-split plots offers a template for systematic parameter testing .

Q. Tables for Key Data

Property Technique Reference
Synthetic yield optimizationReflux with NaOAc/glacial AcOH
Purity assessmentHPLC (C18 column, 254 nm)
Environmental stabilityHPLC-MS/MS in soil/water

Properties

IUPAC Name

2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O4S2/c1-30-16-9-13(10-17(11-16)31-2)21-26-19(32-27-21)12-34-23-25-18-7-8-33-20(18)22(29)28(23)15-5-3-14(24)4-6-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPYUMQOVQBRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)F)SC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

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